molecular formula C6H8BrN3O B13807648 2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-40-4

2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B13807648
CAS No.: 88723-40-4
M. Wt: 218.05 g/mol
InChI Key: PAVHIJXMYDYXKN-UHFFFAOYSA-N
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Description

2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one is a brominated ketone derivative featuring an imidazole ring substituted with a methylamino group at position 2 and a bromoethyl ketone moiety at position 3. This compound is of interest in medicinal chemistry due to the reactive bromoethyl ketone group, which can serve as an electrophilic site for further functionalization.

Properties

CAS No.

88723-40-4

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C6H8BrN3O/c1-8-6-9-3-4(10-6)5(11)2-7/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

PAVHIJXMYDYXKN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N1)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds, including 2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one, exhibit notable antimicrobial properties. A study demonstrated that modifications to the imidazole ring can enhance activity against various bacterial strains, making these compounds valuable in developing new antibiotics .

Anticancer Properties

Imidazole derivatives have been studied for their anticancer potential. Specifically, compounds similar to 2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one have shown efficacy in inhibiting tumor growth in vitro and in vivo. For instance, a case study reported that certain imidazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Building Block for Drug Development

The compound serves as a versatile building block in the synthesis of more complex molecules. For example, it can be utilized to create N-substituted imidazoles through coupling reactions, which are pivotal in drug discovery processes .

Synthesis Pathways

The synthesis of 2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one typically involves:

  • Bromination of imidazole derivatives.
  • Subsequent reactions with various amines to introduce functional groups.
StepReaction TypeReagents
1BrominationBr2_2
2Amine CouplingRNH2_2

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that adding brominated imidazoles can improve flame retardancy in polymers, making them suitable for various industrial applications .

Catalysis

Imidazole derivatives are also recognized for their catalytic properties in organic transformations. The introduction of bromine enhances the electrophilicity of the compound, facilitating reactions like cross-coupling and oxidation .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of several imidazole derivatives, including 2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one, against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity Assessment

In a recent pharmacological evaluation, researchers tested the anticancer effects of 2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Mechanism of Action

The mechanism of action of Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) involves its interaction with specific molecular targets. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues, their substituents, and reported biological activities:

Compound Name Substituents on Imidazole Aromatic Group Biological Activity (MIC) Reference
Target Compound 2-methylamino, 5-bromoethyl ketone None Not reported -
1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one (79) 2-methyl, 5-nitro 4-bromophenyl E. coli ATCC 35218: MIC 7.1 µM
2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethanone (3) 1-methyl (benzimidazole) Benzimidazole Not reported
1-(3-Bromophenyl)-2-(2-nitro-1H-imidazol-1-yl)ethan-1-one (1) 2-nitro 3-bromophenyl Not reported
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d) Benzimidazole core Bromobenzene Not reported
5-(5-Bromo-1H-indol-3-ylmethylene)-2-amino-1-methyl-imidazol-4-one Indole fusion Bromoindole Not reported

Key Structural and Functional Differences

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methylamino group (electron-donating) contrasts with nitro groups in compounds 79 and 1 , which are electron-withdrawing. This difference may alter reactivity in nucleophilic substitutions or redox reactions.

Biological Activity: Compound 79 demonstrated antibacterial activity (MIC = 7.1 µM against E. coli), likely due to the nitroimidazole moiety, which is known for antimicrobial properties. The target compound’s methylamino group may favor different target interactions, such as hydrogen bonding with enzymes or receptors. Benzimidazole derivatives (e.g., compound 6d ) are often explored for antiviral or anticancer applications, but activity data for the target compound remains unexplored.

Synthetic Pathways: The target compound may be synthesized via alkylation of 2-methylaminoimidazole with 2-bromoethanone, analogous to the method used for compound 79 . Benzimidazole derivatives (e.g., compound 3 ) require multi-step synthesis involving cyclization, which increases complexity compared to the target compound’s simpler structure.

Biological Activity

2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one (CAS No. 88723-40-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant data and research findings.

  • Molecular Formula : C6H8BrN3O
  • Molecular Weight : 218.051 g/mol
  • IUPAC Name : 2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethanone

Antibacterial Activity

Research indicates that 2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.0195 mg/mL

These results suggest that the compound has a robust ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, particularly effective against S. aureus and E. coli .

Antifungal Activity

In addition to antibacterial effects, the compound also shows antifungal activity. Studies have reported the following MIC values against common fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Fusarium oxysporum0.039 mg/mL

The antifungal properties indicate its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

The anticancer potential of 2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one has been explored through various studies focusing on its interaction with cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in specific cancer types, particularly those associated with imidazole derivatives.

In a study evaluating the compound's effects on human cancer cell lines, it was found to induce apoptosis and inhibit cell migration, which are critical factors in cancer metastasis .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Bacterial Resistance : A recent investigation into the efficacy of imidazole derivatives, including 2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one, demonstrated a significant reduction in bacterial resistance mechanisms, suggesting that this compound could play a role in overcoming antibiotic resistance .
  • Fungal Infection Treatment : Clinical evaluations have shown that formulations containing this compound effectively reduced fungal load in patients suffering from severe infections caused by resistant strains of Candida .
  • Cancer Therapeutics : A study focused on the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications to the methylamino group significantly enhanced anticancer activity, positioning 2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one as a lead candidate for further development .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one be optimized for improved yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous solvents (e.g., pyridine or THF) to minimize side reactions, as demonstrated in the acetylation of imidazole derivatives .
  • Reaction Temperature : Maintain low temperatures (0–5°C) during sensitive steps (e.g., bromination or acylation) to control exothermic side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity products .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and methylamino group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 79Br/81Br^{79}Br/^{81}Br signature) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms, as seen in related imidazole crystal structures .

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks, monitoring degradation via HPLC or TLC .
  • Solution Stability : Prepare stock solutions in DMSO or acetonitrile and analyze over time using UV-Vis spectroscopy to detect absorbance shifts .

Advanced Research Questions

Q. What role does the bromo group play in nucleophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Leaving Group Activity : The bromine atom acts as a good leaving group in SN2_2 reactions, enabling substitution with amines or thiols. Optimize conditions using polar aprotic solvents (DMF) and bases (K2_2CO3_3) .
  • Competing Pathways : Monitor for elimination (e.g., β-hydrogen abstraction) via 1H^1H-NMR by tracking alkene formation .

Q. Which in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™) to quantify inhibition kinetics .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR), prioritizing poses with low RMSD and high Gibbs free energy scores .
  • ADMET Prediction : Apply tools like SwissADME to estimate solubility, metabolic stability, and toxicity profiles .

Q. How to resolve discrepancies between crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 09) .
  • Polymorph Screening : Recrystallize under varied conditions (slow evaporation vs. cooling) to identify alternative crystal forms .

Q. What experimental approaches elucidate reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Substitute 1H^1H with 2H^2H at reactive sites to study rate-determining steps .
  • Trapping Intermediates : Use cryogenic conditions (-78°C) or radical scavengers (TEMPO) to isolate transient species for NMR analysis .

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